molecular formula C10H13NO3S B13200808 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B13200808
M. Wt: 227.28 g/mol
InChI Key: CNTHLDRMHZJWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide is a chemical compound of significant interest in medicinal chemistry research and drug discovery. This synthetic intermediate incorporates a sulfonamide functional group, which is a cornerstone of modern pharmacology and is known to confer a wide range of biological activities . The tetrahydronaphthalene (tetralin) scaffold is a privileged structure in drug design, known for its ability to interact with diverse biological targets and found in compounds with reported activities such as anticancer, anti-inflammatory, and antimicrobial effects . The simultaneous presence of the hydroxy and sulfonamide groups on this scaffold makes it a valuable precursor for developing novel therapeutic agents, including potential tyrosine kinase inhibitors and carbonic anhydrase inhibitors . Sulfonamides are a well-established class of synthetic bacteriostatic antibiotics that work by competitively inhibiting the bacterial enzyme dihydropteroate synthase, which is essential for folate synthesis . Beyond their antibacterial properties, sulfonamide-containing compounds exhibit a broad spectrum of pharmacological actions, including anti-carbonic anhydrase, diuretic, hypoglycemic, and antitumor activities . Researchers can utilize this high-purity compound as a key building block for synthesizing more complex molecules or for probing structure-activity relationships in biochemical assays. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate precautions, as sulfonamides can be associated with adverse effects, including hypersensitivity reactions .

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide

InChI

InChI=1S/C10H13NO3S/c11-15(13,14)10-4-2-7-5-9(12)3-1-8(7)6-10/h1,3,5,10,12H,2,4,6H2,(H2,11,13,14)

InChI Key

CNTHLDRMHZJWQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1S(=O)(=O)N)C=CC(=C2)O

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Starting Materials and General Strategy

  • The synthesis generally begins with 1,2,3,4-tetrahydronaphthalene derivatives bearing substituents at the 2-position.
  • Introduction of the sulfonamide group is usually achieved by reaction with sulfonyl chlorides or sulfonamide reagents.
  • Hydroxylation at the 6-position is accomplished either by selective oxidation or by starting from hydroxylated precursors.

Specific Synthetic Routes

Sulfonamide Formation via Reaction with Sulfonyl Chlorides

One common approach involves the reaction of 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-amine or its derivatives with sulfonyl chlorides under basic conditions to form the sulfonamide bond.

  • The amine reacts with the sulfonyl chloride in an aprotic solvent (e.g., dichloromethane) in the presence of a base such as triethylamine.
  • The reaction proceeds at room temperature or under mild heating.
  • Purification is typically done by column chromatography.
Hydroxylation of Tetrahydronaphthalene Derivatives

Hydroxylation at the 6-position can be achieved through:

  • Direct oxidation using reagents such as osmium tetroxide or m-chloroperbenzoic acid (m-CPBA).
  • Starting from 6-hydroxy substituted tetrahydronaphthalene derivatives, which are then subjected to sulfonamide formation.
Use of Sulfinyl Imines and Reduction

Advanced synthetic routes employ sulfinyl imine intermediates derived from bromotetralone and sulfinamide reagents:

  • Bromotetralone reacts with (R)-(+)-2-methyl-2-propane sulfinamide in the presence of titanium tetraethoxide to form sulfinyl imines.
  • These intermediates are reduced with sodium borohydride or L-selectride to yield optically active amino-hydroxytetrahydronaphthalene derivatives.
  • Subsequent sulfonamide formation is carried out as described above.

This method allows for stereoselective synthesis and high yields of optically active products.

Representative Example from Patent Literature

A synthetic pathway described in patent CN105367418A outlines the preparation of tetrahydronaphthalene derivatives involving:

  • Base-mediated reactions of halogenated intermediates with hydroxylated compounds.
  • Cyclization steps to form the tetrahydronaphthalene ring system.
  • Functional group transformations including sulfonamide formation.

Comparative Data Table of Related Compounds and Methods

Step/Method Reagents/Conditions Yield (%) Notes
Sulfonamide formation Sulfonyl chloride, triethylamine, DCM 70-90 Mild conditions, straightforward reaction
Hydroxylation m-CPBA, OsO4, or starting hydroxylated precursors Variable Selectivity critical for 6-position
Sulfinyl imine formation and reduction Bromotetralone, (R)-sulfinamide, Ti(OEt)4, NaBH4 85-94 Stereoselective synthesis, optically active
Cyclization and base-mediated reactions Halogenated intermediates, base, solvent 60-90 Used in patented methods for ring formation

Research Findings and Analysis

  • The sulfinyl imine route offers a highly stereoselective approach to 6-hydroxy-1,2,3,4-tetrahydronaphthalene derivatives, enabling access to enantiomerically enriched sulfonamides.
  • Base-mediated cyclization and functionalization methods provide efficient access to the tetrahydronaphthalene core with various substituents, including sulfonamide groups.
  • These compounds have been studied for their potential as brain-penetrant agents targeting neurological receptors, highlighting the importance of precise synthetic control to achieve desired biological activity.
  • The sulfonamide moiety is introduced to enhance biological properties such as antimicrobial or receptor-binding affinity, consistent with known sulfonamide pharmacophores.

Chemical Reactions Analysis

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Core Backbone and Substituent Positioning

Tetrahydronaphthalene Derivatives :

  • 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Features a carboxylic acid group at position 1.
  • N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: Incorporates an aminoethyl carboxamide group, enhancing hydrogen-bonding capacity and basicity, which may improve target affinity in basic environments .

Comparison Insight : The sulfonamide group in 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide offers a balance between hydrophilicity and electronic effects, favoring both solubility and target interaction. Positional isomerism (e.g., substituents at position 1 vs. 2) may influence steric interactions with enzyme active sites.

Functional Group Analysis

Sulfonamide vs. Amine and Hydroxyl Derivatives :

  • However, this may reduce metabolic stability compared to the hydroxyl group in the target compound .
  • Kojic Acid Derivatives (e.g., Compound 19): Feature a kojic acid core with phenylthiomethyl substituents. These exhibit IC50 values in the nanomolar range (e.g., 30 nM for triazine derivatives), attributed to subpocket binding interactions .

Comparison Insight : The hydroxyl group in 6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide may mimic the polar interactions seen in kojic acid derivatives, while the sulfonamide could enhance binding specificity compared to amine-based analogs.

Third-Generation Inhibitors :

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives : Exhibit IC50 values as low as 30 nM due to optimized steric hindrance and metabolic resistance .
  • Naphthalene-1-ol Derivatives: Substituted with thiophene and methylamino groups (e.g., compounds b and d in ), these show variability in metabolic pathways due to aromatic heterocycles .

Table 1: Key Properties of Selected Compounds

Compound Name Core Structure Key Substituents Solubility (Predicted) Notable Activity/Stability
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide Tetrahydronaphthalene 6-OH, 2-SO2NH2 Moderate (polar groups) Potential enzyme inhibition
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid Tetrahydronaphthalene 1-COOH High (ionic) High hydrophilicity
5,6-Diaminonaphthalene-1-sulfonamide HCl Naphthalene 5,6-NH2, 1-SO2NH2 Low (basic HCl salt) Handling precautions (SDS)
Compound 21 (Triazine derivative) Triazine 6-OH, 3-substituent Moderate IC50 = 30 nM

Safety Notes: The hydrochloride salt of 5,6-diaminonaphthalene-1-sulfonamide requires stringent safety measures (e.g., inhalation precautions) . For the target compound, sterility and pH stability (5.8–6.5) are inferred from similar formulations .

Biological Activity

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide (CAS Number: 1448682-03-8) is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound is characterized by its unique bicyclic structure and sulfonamide functionality, which may confer various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula for 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide is C₁₀H₁₃N₁O₃S, with a molecular weight of 227.28 g/mol. The compound's structure can be depicted as follows:

PropertyValue
CAS Number1448682-03-8
Molecular FormulaC₁₀H₁₃N₁O₃S
Molecular Weight227.28 g/mol

Biological Activity Overview

Research has indicated that 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide exhibits a range of biological activities:

  • Antimicrobial Properties : Studies suggest that sulfonamides can inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through the inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines.
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects in models of neurodegenerative diseases, possibly through antioxidant mechanisms.

The biological activity of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes by mimicking natural substrates. For instance, it may inhibit dihydropteroate synthase in bacterial pathways.
  • Iron Chelation : Some studies have suggested that similar compounds exhibit iron-chelating properties that could be beneficial in conditions like Parkinson's disease by reducing oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various sulfonamides against clinical isolates of bacteria. Results indicated that compounds with similar structures to 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide showed significant inhibitory effects on Gram-positive and Gram-negative bacteria.
  • Neuroprotective Studies : In a model of Parkinson’s disease using reserpinized rats, compounds structurally related to 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide demonstrated the ability to reverse locomotor deficits and exhibited antioxidant properties .
  • Anti-inflammatory Research : Experimental models have shown that related sulfonamides can reduce inflammation markers in vitro and in vivo by inhibiting prostaglandin synthesis.

Comparative Analysis

To understand the uniqueness of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide in comparison to other similar compounds:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityNeuroprotective Potential
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamideModerateModeratePromising
SulfanilamideHighLowNone
N-(4-hydroxyphenyl)sulfanilamideModerateHighLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.